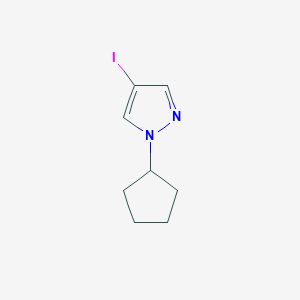

1-Cyclopentyl-4-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVDDTMQCDASQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopentyl-4-iodo-1H-pyrazole physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-iodo-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a common scaffold in numerous biologically active compounds, and the introduction of a cyclopentyl group at the N1 position and an iodine atom at the C4 position provides a unique combination of lipophilicity and a site for further functionalization, respectively.[1] Understanding the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physical characteristics of 1-Cyclopentyl-4-iodo-1H-pyrazole, contextualized with data from the parent 4-iodopyrazole, and outlines standard methodologies for their determination.

Molecular Structure and Core Identifiers

The foundational attributes of a molecule dictate its physical behavior. 1-Cyclopentyl-4-iodo-1H-pyrazole is characterized by the following identifiers:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁IN₂ | [2][3] |

| Molecular Weight | 262.09 g/mol | [2][3] |

| CAS Number | 1194377-14-4 | [2][3] |

| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)I | [4] |

| InChIKey | SWVDDTMQCDASQR-UHFFFAOYSA-N | [4] |

The presence of the cyclopentyl group significantly increases the molecular weight and alters the overall shape and polarity compared to the parent 4-iodopyrazole. This substitution is expected to influence intermolecular interactions and, consequently, the bulk physical properties of the material.

Caption: Molecular structure of 1-Cyclopentyl-4-iodo-1H-pyrazole.

Observed and Predicted Physical Properties

Currently, detailed experimental data on the physical properties of 1-Cyclopentyl-4-iodo-1H-pyrazole are limited in publicly available literature. Commercial suppliers list it as a yellow to colorless oil.[2] The table below summarizes the available information.

| Property | Value | Comments | Source |

| Physical State | Liquid (Yellow to colorless oil) | At room temperature. | [2] |

| Melting Point | Not Available | Expected to be below room temperature. | [2] |

| Boiling Point | Not Available | Expected to be significantly higher than 4-iodopyrazole due to increased molecular weight. | [2] |

| Density | Not Available | - | [2] |

| Solubility | Not Available | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [2] |

| pKa (Predicted) | ~1.5-2.5 | The N2 nitrogen is weakly basic. The cyclopentyl group has a minor electronic effect. | - |

| LogP (Predicted) | 2.1 | Indicates moderate lipophilicity, higher than the parent 4-iodopyrazole. | [4] |

Contextual Comparison with 4-Iodopyrazole

To provide a more complete picture, it is instructive to compare the properties of 1-Cyclopentyl-4-iodo-1H-pyrazole with its parent compound, 4-iodopyrazole.

| Property | 1-Cyclopentyl-4-iodo-1H-pyrazole | 4-Iodopyrazole | Rationale for Difference |

| Molecular Formula | C₈H₁₁IN₂ | C₃H₃IN₂ | Addition of a C₅H₈ moiety. |

| Molecular Weight | 262.09 g/mol | 193.97 g/mol | Increased mass from the cyclopentyl group. |

| Physical State | Liquid | Solid | The N-H bond in 4-iodopyrazole allows for strong intermolecular hydrogen bonding, leading to a higher melting point. The N-cyclopentyl substitution prevents this.[5] |

| Melting Point | N/A (below RT) | 108-110 °C[6] | Disruption of hydrogen bonding network. |

| Boiling Point | N/A (expected to be high) | N/A | The significantly larger molecular weight of the cyclopentyl derivative will lead to stronger van der Waals forces and a higher boiling point. |

Experimental Protocols for Physical Property Determination

For novel compounds like 1-Cyclopentyl-4-iodo-1H-pyrazole, the following standard experimental protocols would be employed to determine key physical properties.

Melting Point Determination (for solid derivatives)

While 1-Cyclopentyl-4-iodo-1H-pyrazole is a liquid, this protocol is crucial for solid derivatives or impurities.

-

Sample Preparation: A small, dry sample is loaded into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Rationale: The melting point range provides an indication of purity. A sharp melting point (narrow range) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale)

-

Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Procedure: The assembly is heated in a suitable apparatus (e.g., a Thiele tube with heating oil). As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Observation: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

-

Rationale: This method is suitable for small sample sizes and provides an accurate determination of the boiling point at a given pressure.

Solubility Assessment

-

Solvent Selection: A panel of standard solvents of varying polarity is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of 1-Cyclopentyl-4-iodo-1H-pyrazole is added to a known volume of each solvent at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is agitated, and visual inspection determines if the compound has dissolved. This can be quantified by determining the mass that dissolves in a given volume to saturation.

-

Rationale: Understanding solubility is critical for reaction setup, purification (crystallization or chromatography), and formulation for biological assays.

Spectroscopic and Crystallographic Data Context

While specific spectral data for 1-Cyclopentyl-4-iodo-1H-pyrazole is not widely published, data for the core 4-iodopyrazole provides valuable insights.

-

¹H NMR Spectroscopy: In deuterated chloroform, the protons on the pyrazole ring of 4-iodopyrazole typically appear as singlets in the aromatic region. The N-H proton is a broad singlet that can be exchanged with D₂O.[7] For 1-Cyclopentyl-4-iodo-1H-pyrazole, one would expect to see characteristic signals for the cyclopentyl protons in the aliphatic region, in addition to the pyrazole ring protons.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-iodopyrazole shows characteristic N-H stretching bands. In 1-Cyclopentyl-4-iodo-1H-pyrazole, these would be absent and replaced by C-H stretching and bending vibrations from the cyclopentyl group.

-

Crystal Structure: The crystal structure of 4-iodopyrazole has been determined and shows that the molecules form non-isostructural catemers through hydrogen bonding.[8] As 1-Cyclopentyl-4-iodo-1H-pyrazole is a liquid at room temperature, it does not have a stable crystal lattice under these conditions. Low-temperature crystallography could potentially elucidate its solid-state packing.

Handling and Storage

Based on the available safety data, 1-Cyclopentyl-4-iodo-1H-pyrazole should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2] It is classified as harmful if swallowed and causes skin and eye irritation.[2]

For long-term stability, the compound should be stored in a tightly sealed container in a dry environment, at room temperature (20 to 22 °C).[2]

Conclusion

1-Cyclopentyl-4-iodo-1H-pyrazole is a valuable building block in chemical and pharmaceutical research. While a comprehensive experimental dataset of its physical properties is not yet available, its identity as a liquid oil at room temperature is established. By comparing it with the well-characterized 4-iodopyrazole, we can infer many of its properties and understand the influence of the N-cyclopentyl substituent. The methodologies outlined in this guide provide a framework for the experimental determination of its key physical characteristics, which will be essential for its future applications in drug discovery and materials science.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Hohhot Fresh Fine Chem Co., Ltd. (n.d.). 1-Cyclopentyl-4-iodo-1H-pyrazole.

- PubChem. (n.d.). 4-Iodopyrazole. National Institutes of Health.

- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.

- PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde.

- PubChemLite. (n.d.). 1-cyclopentyl-4-iodo-1h-pyrazole.

- PubChem. (n.d.). 1-(4-Iodophenyl)-1H-Pyrazole. National Institutes of Health.

- Boron Molecular. (n.d.). 1-cyclopentyl-4-iodo-1H-pyrazole.

- Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.

- Organic Chemistry Portal. (2008). Pyrazole synthesis.

- Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.

- MedChemExpress. (n.d.). 1H-pyrazole (Pyrazole).

- Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99%.

- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. PubChemLite - 1-cyclopentyl-4-iodo-1h-pyrazole (C8H11IN2) [pubchemlite.lcsb.uni.lu]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Literature Review on the Synthesis of 4-Iodopyrazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 4-Iodopyrazole Synthon

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] From anti-inflammatory drugs to agrochemicals and beyond, the pyrazole core is a testament to nature's efficiency and a playground for synthetic innovation.[4][5]

Within this critical class of heterocycles, the 4-iodopyrazole derivative holds a place of particular strategic importance. Its true value is not merely in its own potential bioactivity but in its exceptional versatility as a synthetic intermediate.[6][7] The carbon-iodine bond at the C4 position is a uniquely powerful functional handle, poised for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for the precise and modular installation of diverse molecular fragments, enabling the rapid exploration of chemical space and the construction of complex, highly functionalized target molecules.[8][9]

This guide provides an in-depth review of the principal methodologies for synthesizing 4-iodopyrazole derivatives. It is designed for the practicing researcher, moving beyond a simple catalog of reactions to explain the causality behind experimental choices, offering field-proven insights into why one method may be chosen over another. We will explore the mechanisms, compare the protocols, and provide the technical grounding necessary for you to confidently select and implement the optimal synthetic strategy for your research objectives.

Chapter 1: Direct Electrophilic Iodination of the Pyrazole Core

The most direct and frequently employed strategy for the synthesis of 4-iodopyrazoles is the electrophilic aromatic substitution on the pre-formed pyrazole ring. The C4 position of the pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic attack. However, molecular iodine (I₂) itself is a relatively weak electrophile. Consequently, successful iodination almost invariably requires the presence of an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺) or its equivalent.

Iodination with Molecular Iodine and an Oxidant

This family of methods is popular due to its operational simplicity and the use of readily available reagents. The choice of oxidant is critical and can be tailored based on the substrate's reactivity and desired reaction conditions (e.g., pH, solvent).

Mechanism Insight: The core principle involves the in-situ generation of an electrophilic iodine species. The oxidant reacts with I₂ to form a species with a more polarized or fully cationic iodine atom, which is then readily attacked by the electron-rich C4 position of the pyrazole.

-

Iodine/Hydrogen Peroxide (I₂/H₂O₂): This is an environmentally benign or "green" methodology, as the only byproduct is water.[10] It is particularly effective for a range of pyrazole derivatives and can be performed in aqueous media, enhancing its appeal from a process safety and sustainability perspective.[10][11]

-

Iodine/Ceric Ammonium Nitrate (I₂/CAN): Ceric ammonium nitrate is a powerful single-electron oxidant that efficiently facilitates the iodination. This method is highly regioselective for the C4 position and is effective even for less reactive pyrazole substrates.[5] The reaction is typically run in an organic solvent like acetonitrile.

-

Potassium Iodate/Diselenide Catalyst (KIO₃/(PhSe)₂): This catalytic system provides a novel approach where potassium iodate serves as the terminal oxidant and iodine source, while a diselenide catalyst facilitates the reaction under acidic conditions.[12] This method is notable for its application in one-pot procedures where the pyrazole ring is generated in situ and immediately iodinated.[12]

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a convenient, solid-phase reagent that serves as a source of an electrophilic iodine atom. It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further enhancing the electrophilicity of the iodine.[5] This method is prized for its mild conditions and high yields, although NIS is a more expensive reagent compared to molecular iodine.

Electrochemical Iodination

Electrosynthesis offers a modern, reagent-free approach to iodination.[13] In this method, an iodide salt (like KI) is oxidized at the anode to generate the reactive iodine species directly in the reaction medium. The efficiency of electrochemical iodination can be highly dependent on the substituents present on the pyrazole ring, as well as reaction conditions like current density and solvent system.[13][14]

Comparative Summary of Direct Iodination Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| I₂/H₂O₂ | I₂, H₂O₂ | Water, Room Temp | Green, inexpensive, safe byproduct (H₂O) | Reaction times can be long for deactivated substrates[11] |

| I₂/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile, RT to Reflux | High yields, highly regioselective, good for many substrates[5] | Stoichiometric metallic oxidant, waste disposal |

| NIS/Acid | N-Iodosuccinimide, TFA | Acetic Acid, 80 °C | Mild conditions, high yields, easy handling[5] | Higher reagent cost, requires acidic conditions |

| KIO₃/(PhSe)₂ | KIO₃, (PhSe)₂ (cat.) | Acidic Media | Catalytic, suitable for one-pot synthesis-iodination[12] | Requires catalyst, specific to certain substrates |

| Electrochemical | KI or NaI | Aqueous/Organic, Anodic Oxidation | Reagentless (uses electricity), clean | Requires specialized equipment, yield is substrate-dependent[13][14] |

Chapter 2: Synthesis from Functionalized Pyrazole Precursors

An alternative to direct C-H functionalization is the conversion of a pre-installed functional group at the C4 position into an iodo group. This approach can be particularly useful when direct iodination is problematic due to substrate sensitivity or lack of regioselectivity.

The Sandmeyer Reaction: From Amine to Iodide

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides.[15][16] The process involves two key stages: the diazotization of a 4-aminopyrazole to form a diazonium salt, followed by the displacement of the diazonium group with iodide.

Causality Behind the Method: This pathway is powerful because the requisite 4-aminopyrazole precursors can often be synthesized through well-established routes, such as the Thorpe-Ziegler cyclization. The transformation provides an orthogonal strategy when electrophilic attack on the pyrazole ring is not feasible. The diazonium intermediate is highly reactive, and its displacement with an iodide ion (typically from KI) is a high-yielding and reliable transformation that does not require a copper catalyst, unlike other Sandmeyer reactions.[15]

Sources

- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Paradigm: From Privileged Scaffold to Precision Medicine

Executive Summary

The pyrazole ring is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry, capable of navigating the delicate balance between lipophilicity, solubility, and target affinity.[1][2] This technical guide explores the strategic deployment of pyrazole moieties in drug discovery, moving beyond classical Knorr synthesis to advanced C-H functionalization and regioselective cycloadditions. We examine the causality behind its prevalence in kinase inhibitors and provide a self-validating protocol for synthesizing novel trisubstituted derivatives.

Strategic Rationale: The Bioisosteric Advantage

Physicochemical Tuning

In drug design, replacing a phenyl ring with a pyrazole offers immediate physicochemical benefits.

-

Lipophilicity Modulation: Pyrazole (cLogP ~0.[2]24) is significantly less lipophilic than benzene (cLogP ~2.14).[2] This reduction is critical for improving oral bioavailability (Lipinski’s Rule of 5) and reducing metabolic clearance.

-

Hydrogen Bonding: Unlike benzene, pyrazole acts as both a hydrogen bond donor (N-H) and acceptor (N:).[2] This dual nature allows it to anchor molecules within enzyme active sites, particularly the ATP-binding hinge region of kinases.

The Tautomeric Equilibrium

Pyrazole exists in a tautomeric equilibrium (N1-H vs. N2-H).[2] This dynamic property can be a liability if not controlled, leading to mixed binding modes. However, when N-substituted, the ring becomes a rigid scaffold that directs substituents into precise vectors, essential for high-affinity ligand-protein interactions.

Advanced Synthetic Architectures

Traditional methods like the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) often suffer from poor regioselectivity, yielding mixtures of 1,3- and 1,5-isomers. Modern drug discovery demands precision.

Regioselective [3+2] Cycloaddition

A superior approach for generating novel 1,3,5-trisubstituted pyrazoles involves the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl halides) with alkynes or enamines. This method offers high regiocontrol driven by the electronic properties of the dipole and dipolarophile.

Transition-Metal Catalyzed C-H Functionalization

Direct functionalization of the pyrazole core avoids pre-functionalized starting materials.[3][4]

-

Pd-Catalyzed Arylation: Utilizes the directing group ability of the pyrazole nitrogen to activate the C4 or C5 position.

-

Causality: The use of specific ligands (e.g., phosphines) modulates the electrophilicity of the metal center, dictating the site of activation.

Visualization: Synthetic Workflow

The following diagram contrasts the traditional pathway with the modern, regioselective approach.

Figure 1: Comparison of Traditional Knorr Synthesis vs. Modern Regioselective Cycloaddition strategies.

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a library of 1,3,5-trisubstituted pyrazoles via a copper-mediated oxidative [3+2] cycloaddition of tosylhydrazones and terminal alkynes. Rationale: This method avoids the handling of toxic hydrazine and unstable diazo compounds, generating the active diazo species in situ.

Reagents & Equipment

-

Substrate A: N-tosylhydrazone (1.0 equiv)

-

Substrate B: Terminal Alkyne (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology

-

Reaction Setup (Self-Validating Step):

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-tosylhydrazone (1.0 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Validation: The color of the solid mixture should be off-white to pale yellow. A green tint indicates Cu(II) contamination, which will lower yield.

-

-

Solvent Addition & Degassing:

-

Evacuate the tube and backfill with nitrogen (3 cycles).

-

Add anhydrous 1,4-Dioxane (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

-

Mechanistic Insight: The base (Cs₂CO₃) is crucial here to facilitate the Bamford-Stevens reaction, decomposing the tosylhydrazone into the reactive diazo intermediate in situ.

-

-

Thermal Activation:

-

Seal the tube and heat to 110°C for 8–12 hours.

-

Monitoring: Monitor via TLC (Thin Layer Chromatography). The disappearance of the hydrazone spot and the appearance of a highly fluorescent spot (typical for pyrazoles) indicates progress.

-

-

Work-up & Purification:

-

Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

-

Characterization (Data Integrity):

-

Confirm structure via ¹H NMR. A characteristic singlet around 6.5–7.0 ppm corresponds to the pyrazole C4-H proton, confirming the formation of the aromatic ring.

-

Case Study: Pyrazoles as Kinase Inhibitors[2][5]

The pyrazole scaffold is ubiquitous in kinase inhibitors due to its ability to mimic the adenine ring of ATP.

Mechanism of Action: The Hinge Binder

In drugs like Crizotinib (ALK inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase domain. This locks the inhibitor into the ATP-binding pocket, preventing phosphorylation and downstream signaling.

Data Summary: FDA-Approved Pyrazoles[6]

| Drug Name | Target | Indication | Role of Pyrazole Scaffold |

| Celecoxib | COX-2 | Inflammation | Selectivity filter; fits into the hydrophobic side pocket of COX-2. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge binder; mimics ATP adenine to block catalytic activity. |

| Ibrutinib | BTK | Mantle Cell Lymphoma | Scaffold for the "warhead" (acrylamide) to position it near Cys481 for covalent bonding. |

| Crizotinib | ALK/ROS1 | NSCLC | Core scaffold orienting the 2-aminopyridine for hinge interaction. |

Visualization: JAK-STAT Pathway Inhibition

The following diagram illustrates how pyrazole-based inhibitors (like Ruxolitinib) intercept the JAK-STAT signaling cascade.

Figure 2: Mechanism of JAK-STAT pathway inhibition by pyrazole-based small molecules.

Future Outlook: Covalent Inhibitors & PROTACs

The future of pyrazole scaffolds lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibition .

-

Covalent Inhibitors: Building on the success of Ibrutinib, new pyrazoles are being designed with electrophilic "warheads" at the C4 position to form irreversible bonds with non-catalytic cysteines, overcoming resistance mutations.

-

PROTACs: Pyrazoles serve as stable linkers or E3 ligase ligands (e.g., recruiting Cereblon) to induce the degradation of "undruggable" targets.

References

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020.[3][4] Link

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2023. Link

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014.[5] Link

-

Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025. Link

-

Pyrazole scaffold in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 2021. Link[6]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.jp]

- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-Cyclopentyl-4-iodo-1H-pyrazole

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a synergistic combination of palladium and copper complexes.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its utility in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1][2]

Within the landscape of medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, present in numerous approved drugs. The targeted functionalization of the pyrazole ring system is therefore a critical strategy in drug discovery. The Sonogashira coupling of halogenated pyrazoles, such as 1-Cyclopentyl-4-iodo-1H-pyrazole, offers a robust and modular approach to introduce alkynyl moieties, thereby generating novel chemical entities with significant potential for biological activity.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the Sonogashira coupling of 1-Cyclopentyl-4-iodo-1H-pyrazole, grounded in mechanistic principles and practical insights to ensure experimental success.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction proceeds via two interconnected, synergistic catalytic cycles involving palladium and copper.[5] The C-I bond of an iodo-pyrazole is significantly more reactive than corresponding C-Br or C-Cl bonds, typically allowing for milder reaction conditions and faster reaction times.[1]

The Dual Catalytic Cycles:

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the 1-Cyclopentyl-4-iodo-1H-pyrazole, forming a Pd(II)-pyrazole complex.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by a base, to generate a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II)-pyrazole complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-alkynyl-1-cyclopentyl-1H-pyrazole product, regenerating the active Pd(0) catalyst which re-enters the cycle.[5]

The amine base plays a dual role: it facilitates the deprotonation of the terminal alkyne and neutralizes the hydrogen iodide (HI) generated during the reaction.[1]

Copper-Free Sonogashira Coupling

While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[6] In cases where this side reaction is problematic, a copper-free variant can be employed. In this protocol, the base must be strong enough to deprotonate the alkyne without assistance from copper, and the reaction may require higher temperatures.[4] A palladium-alkyne complex forms directly, which then undergoes deprotonation by the base to form the key palladium acetylide intermediate.[4]

Materials and Methods

Synthesis of Starting Material

The substrate, 1-Cyclopentyl-4-iodo-1H-pyrazole, can be synthesized by direct iodination of the parent 1-Cyclopentyl-1H-pyrazole. Standard iodination protocols using reagents like iodine in the presence of an oxidant (e.g., iodic acid, hydrogen peroxide) or N-iodosuccinimide (NIS) are effective for this transformation.[7][8]

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 1-Cyclopentyl-4-iodo-1H-pyrazole | >97% | Custom/In-house | Ensure purity and dryness. |

| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | Purify by distillation if necessary. |

| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Strem Chemicals | PdCl₂(PPh₃)₂. Store under inert gas. |

| Copper(I) Iodide (CuI) | >99.5% | Acros Organics | White/off-white powder. Discolored (brown/green) CuI is less active. |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH₂ and store over KOH under inert gas. |

| Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, >99.8% | Acros Organics | Use from a freshly opened bottle or a solvent purification system. |

| Schlenk Flasks and Glassware | - | - | Must be flame- or oven-dried immediately before use. |

| Inert Gas Supply | High Purity Argon | - | With a manifold for Schlenk line techniques. |

| Magnetic Stirrer/Hotplate | - | - |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 1-Cyclopentyl-4-iodo-1H-pyrazole (1.0 eq) with a terminal alkyne (1.2 eq).

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-Cyclopentyl-4-iodo-1H-pyrazole (e.g., 262 mg, 1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 0.03 eq), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 0.05 eq).[6][9]

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

-

Solvent and Base Addition: Under a positive flow of argon, add anhydrous, degassed DMF (10 mL) via syringe, followed by anhydrous triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 eq).[10] Stir the resulting suspension for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol, 1.2 eq) dropwise via syringe.[6]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. For iodopyrazoles, the reaction is often complete within 2-6 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyclopentyl-4-(alkynyl)-1H-pyrazole product.

Optimization and Causality of Experimental Choices

The success of the Sonogashira coupling hinges on the careful selection and quality of each component.

| Parameter | Recommended Conditions | Rationale & Field Insights |

| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Robust, commercially available, and effective for reactive iodides. For challenging couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial as they can prevent catalyst inhibition by the pyrazole nitrogen.[4][6] |

| Cu(I) Source | CuI (5-10 mol%) | CuI is the classic and most reliable co-catalyst. Its presence is key to achieving high reaction rates at room temperature.[11] However, if alkyne homocoupling is a major issue, switching to a copper-free protocol is the most effective solution.[6] |

| Base | Et₃N or DIPEA (2-3 eq) | Amine bases are highly effective. Their basicity is sufficient to deprotonate the alkyne in the copper cycle, and they effectively scavenge the HI byproduct.[1] Using the amine as a co-solvent or solvent can further accelerate the reaction. Inorganic bases like K₂CO₃ can be used in copper-free systems but may require higher temperatures.[1] |

| Solvent | DMF, THF, or Amine/Solvent mixture | Must be anhydrous and rigorously deoxygenated. Oxygen promotes the formation of homocoupled acetylenes, and water can negatively impact catalyst activity.[1][6] Degassing by the freeze-pump-thaw method or by bubbling argon through the solvent for 20-30 minutes is critical.[6] |

| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond means most couplings with 1-Cyclopentyl-4-iodo-1H-pyrazole should proceed efficiently at room temperature.[1] Unnecessary heating can lead to catalyst decomposition and the formation of side products, such as from hydrodehalogenation.[6] |

| Atmosphere | Strict Inert (Argon/N₂) | The active Pd(0) species is unstable in the presence of air. Maintaining a positive pressure of an inert gas throughout the setup and reaction is non-negotiable for reproducibility and high yields.[1] |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Inactive catalyst; poor quality reagents (wet/oxidized); catalyst inhibition. | Use a fresh bottle of catalyst or a different batch. Ensure all solvents and bases are strictly anhydrous and degassed.[6] Consider using a more robust ligand system (e.g., an NHC-Pd catalyst) as pyrazoles can coordinate to and inhibit palladium.[6] |

| Alkyne Homocoupling | Presence of oxygen; high concentration of copper catalyst. | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.[6] Reduce the amount of CuI or switch to a copper-free protocol. Slow addition of the alkyne to the reaction mixture can also minimize its homocoupling.[6] |

| Hydrodehalogenation | Reaction temperature is too high; presence of a proton source (e.g., water). | Run the reaction at a lower temperature for a longer duration.[6] Ensure all reagents and solvents are scrupulously dried. |

| Formation of Dark Precipitate | Palladium black formation (catalyst decomposition). | This often indicates the reaction temperature is too high or the ligand is insufficient to stabilize the Pd(0) species. Lower the temperature or consider a more strongly coordinating ligand. |

Safety Precautions

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.[5] Organic solvents like DMF and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

- Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

-

SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

Application Notes & Protocols: The Strategic Role of Iodopyrazole Derivatives in Modern Agrochemical Synthesis

Foreword: The Iodopyrazole Scaffold - A Linchpin in Agrochemical Innovation

In the landscape of modern crop protection, the pyrazole heterocycle has emerged as a "privileged scaffold". Its unique electronic properties and metabolic stability have made it a cornerstone in the design of high-efficacy insecticides, fungicides, and herbicides.[1][2][3] However, the true synthetic genius lies in the functionalization of this core structure. Among the various strategies, the introduction of an iodine atom, particularly at the C4 position, has proven to be a transformative step.

This guide delves into the pivotal role of iodopyrazole derivatives, not merely as precursors, but as strategic linchpins in the synthesis of complex agrochemical active ingredients. The iodine atom is not just a substituent; it is a versatile synthetic "handle." Its presence unlocks a vast chemical space through a variety of powerful cross-coupling reactions, enabling the late-stage introduction of molecular diversity—a critical advantage in the optimization of biological activity and crop safety.[4] We will explore the causality behind synthetic choices, provide field-proven protocols for key transformations, and illuminate the pathways from these iodinated intermediates to potent agrochemicals.

Part 1: Foundational Synthesis - The Iodination of the Pyrazole Ring

The strategic placement of an iodine atom on the pyrazole ring is the gateway to its utility in agrochemical synthesis. The choice of iodination method is critical and depends on factors like the desired regioselectivity (typically the C4 position), the nature of existing substituents on the ring, and scalability.[5]

Rationale for Method Selection

Direct electrophilic iodination is the most common approach. The reactivity of the pyrazole ring and the choice of iodinating agent/conditions dictate the outcome. For instance, methods using molecular iodine (I₂) often require an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). This prevents the reversible formation of HI, which can reduce the product, thereby driving the reaction to completion.[6] Green chemistry principles are increasingly favoring methods that use water as a solvent and safer oxidants like hydrogen peroxide.[5][7]

Comparative Analysis of Iodination Methods

The following table summarizes common methods for the C4-iodination of pyrazole, providing a comparative overview to guide experimental design.

| Method | Reagents & Conditions | Typical Yield (%) | Regioselectivity | Key Advantages & Causality |

| Oxidative Iodination | I₂, H₂O₂, H₂O, Room Temp. to 140°C | 63 - 100 | C4 | Green & Practical: Uses water as a solvent and generates water as the only byproduct. H₂O₂ oxidizes I⁻ (from HI) back to I₂, maintaining the electrophile concentration.[5][7] |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ or NaHCO₃, Dichloromethane, Room Temp. | Up to 95 | C4 | High Efficacy: ICl is a polarized and highly effective electrophile. The base is crucial to neutralize the HCl byproduct, preventing side reactions.[5] |

| N-Iodosuccinimide (NIS) | NIS, Acetonitrile or DMF, Room Temp. | Good to Excellent | C4 | Mild Conditions: Avoids strong acids or oxidants, making it suitable for sensitive substrates. The succinimide byproduct is easily removed.[8] |

| Electrochemical Synthesis | KI, H₂O-CHCl₃, NaHCO₃, Pt-anode, Galvanostatic electrolysis | 57 - 86 | C4 | Reagent-Free Oxidation: Avoids chemical oxidants. The yield is highly dependent on substituents, current density, and temperature.[9] |

Protocol 1: Green Synthesis of 4-Iodopyrazole

This protocol is based on a highly efficient and environmentally benign method utilizing hydrogen peroxide as the oxidant.[7]

Materials:

-

Pyrazole (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Ice bath

-

Round-bottom flask, magnetic stirrer, constant pressure dropping funnel

Step-by-Step Methodology:

-

Initial Slurry: In a 250 mL round-bottom flask, combine pyrazole (e.g., 6.8 g, 100 mmol) and iodine (12.7 g, 50 mmol). Add 100 mL of deionized water to create a slurry.

-

Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. The pyrazole will partially dissolve.

-

Base Addition: Add potassium carbonate (K₂CO₃) portion-wise to the stirring mixture over 1 hour. This neutralizes the hydriodic acid (HI) that will be formed. Continue stirring for another 1-2 hours.

-

Oxidant Addition: Using a constant pressure dropping funnel, add 30% H₂O₂ solution dropwise over 1-2 hours. An exothermic reaction may occur; maintain the temperature below 40°C if necessary with a water bath. Causality: The H₂O₂ oxidizes the iodide ion (I⁻) back to molecular iodine (I₂), regenerating the iodinating agent and driving the reaction forward.

-

Heating: After the addition is complete, place the reaction flask in an oil bath and heat to 100-110°C until all solids dissolve, forming a clear solution.

-

Precipitation & Isolation: Carefully pour the hot reaction mixture into a beaker containing 200 g of crushed ice. A white solid will precipitate immediately.

-

Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts or starting materials.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Self-Validation:

-

Purity Check: Determine the melting point of the product (expected: 109-111°C).

-

Structural Confirmation: Analyze the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 4-iodopyrazole and assess its purity.

Part 2: Application in Insecticide Synthesis - The Phenylpyrazole Class

Iodopyrazole derivatives are foundational to the synthesis of phenylpyrazole insecticides, a class renowned for its potent and broad-spectrum activity. The archetypal compound, Fipronil, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[10] The synthesis of these complex molecules heavily relies on the C-I bond of an iodopyrazole intermediate as a key reaction site.

Synthetic Strategy: The Power of Cross-Coupling

The 4-iodopyrazole core is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids) or Sonogashira (using terminal alkynes) reactions.[4] This allows for the efficient and modular construction of the complex aryl and heteroaryl systems characteristic of modern insecticides.

Caption: Workflow for phenylpyrazole insecticide synthesis via Suzuki coupling.

Protocol 2: Suzuki-Miyaura Coupling for a 4-Arylpyrazole Intermediate

This protocol details a representative Suzuki coupling, a cornerstone reaction in this field, to create a C-C bond at the C4 position.

Materials:

-

4-Iodopyrazole derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Loading: To the flask, add the 4-iodopyrazole derivative (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol). Causality: Pd(OAc)₂ is the catalyst precursor, and PPh₃ is the ligand that stabilizes the active Pd(0) species. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling N₂ through it for 20 minutes. Add the degassed solvent (e.g., 10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-iodopyrazole starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylpyrazole product.

Self-Validation:

-

Structural Confirmation: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

-

Yield Calculation: Calculate the percentage yield based on the limiting reagent (4-iodopyrazole).

Part 3: Application in Herbicide Synthesis - HPPD and PPO Inhibitors

Pyrazole-containing herbicides are highly effective, with prominent examples targeting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[11][12][13] The iodopyrazole moiety serves as a key building block for creating the specific molecular architectures required to bind to the active sites of these enzymes, leading to bleaching symptoms and weed death.[13]

Mechanism of Action: Enzyme Inhibition

-

HPPD Inhibitors: These compounds, such as tolpyralate, disrupt the tyrosine degradation pathway, which is essential for plastoquinone and tocopherol biosynthesis. This inhibition ultimately destroys chlorophyll, killing the susceptible weeds.[12]

-

PPO Inhibitors: These herbicides block the last common enzyme in the synthesis of both chlorophyll and heme. This leads to a rapid accumulation of protoporphyrinogen IX, which, upon light exposure, causes massive oxidative damage and cell death.[11]

Protocol 3: Synthesis of a Pyrazole-Benzoyl Herbicide Precursor

This protocol outlines the synthesis of a key intermediate for an HPPD-inhibiting herbicide, starting from a functionalized 4-iodopyrazole.

Caption: Synthesis workflow for a pyrazole-based herbicide precursor.

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the 4-iodopyrazole (1.0 eq), a substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), a phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube and heat the mixture to 110°C for 12-24 hours. Monitor by LC-MS. Causality: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, ideal for coupling the pyrazole ring to an aromatic amine, a common structural motif in HPPD inhibitors.

-

Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the crude N-aryl pyrazole intermediate by column chromatography.

-

Acylation: Dissolve the purified intermediate in anhydrous dichloromethane with a non-nucleophilic base (e.g., triethylamine). Cool to 0°C and slowly add a substituted benzoyl chloride.

-

Final Isolation: Allow the reaction to warm to room temperature. Upon completion, perform an aqueous workup, dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.

Self-Validation:

-

Spectroscopic Analysis: Confirm the structures of both the intermediate and final product using NMR and HRMS.

-

Purity Assessment: Use HPLC to determine the final purity of the potential herbicide candidate.

References

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Insecticides. Retrieved from [Link]

-

DOI. (n.d.). Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. Retrieved from [Link]

-

ResearchGate. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

ResearchGate. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

National Institutes of Health (NIH). (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]

-

PubMed. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 7. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of the Pyrazole C4-Position

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in numerous FDA-approved drugs and advanced materials.[1][2][3] The functionalization of its C4-position is of paramount importance, as substituents at this site significantly modulate the molecule's steric and electronic properties, thereby influencing its biological activity and physical characteristics. This guide provides an in-depth exploration of key synthetic methodologies for introducing diverse functional groups at the C4-position of the pyrazole ring. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the strategic considerations for each transformation, catering to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazole C4-Position

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The electronic landscape of the pyrazole ring makes the C4-position uniquely nucleophilic and, therefore, highly susceptible to electrophilic aromatic substitution.[4][5] This inherent reactivity provides a direct and efficient entry point for chemical modification. Functionalization at C4 is a critical strategy in drug discovery for several reasons:

-

Vectorial Modification: The C4-position provides an outward-facing vector for introducing substituents that can interact with biological targets, improve pharmacokinetic properties (ADME), or serve as attachment points for probes or larger molecular constructs.

-

Modulation of Physicochemical Properties: Introducing electron-withdrawing or electron-donating groups at C4 can fine-tune the pKa of the pyrazole ring and the overall lipophilicity of the molecule.

-

Scaffold for Further Diversification: A functional group installed at C4, such as a halogen or a formyl group, serves as a versatile synthetic handle for subsequent transformations, most notably metal-catalyzed cross-coupling reactions.

This document will systematically cover the primary methods for C4-functionalization, from classical electrophilic substitutions to modern C-H activation strategies.

Electrophilic Aromatic Substitution at C4

The electron-rich nature of the pyrazole C4-position makes it the preferred site for electrophilic attack. This section details the most common and reliable electrophilic substitution reactions.

C4-Halogenation

Halogenation is arguably the most crucial C4-functionalization reaction, as the installed halogen (Cl, Br, I) becomes a versatile handle for a vast array of subsequent cross-coupling reactions.[1]

Causality & Expertise: The choice of halogenating agent is critical and depends on the reactivity of the pyrazole substrate and the desired halogen. N-Halosuccinimides (NCS, NBS, NIS) are generally preferred due to their mild nature, ease of handling, and high regioselectivity for the C4-position under neutral or weakly acidic conditions.[6] For less reactive substrates, stronger electrophilic halogen sources might be necessary. Electrocatalytic methods using sodium halides as the halogen source represent a modern, sustainable alternative, avoiding the need for chemical oxidants.[7][8]

Protocol 2.1.1: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the regioselective bromination of an N-substituted pyrazole.

Materials:

-

N-Substituted Pyrazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 - 1.2 equiv)

-

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the N-substituted pyrazole (1.0 equiv) in the chosen solvent (ACN or DCM, ~0.2 M concentration) in a round bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 equiv) portion-wise over 5-10 minutes. Note: The reaction is often exothermic.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and dilute with water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-bromopyrazole.

Self-Validation: The final product should be characterized by ¹H NMR (disappearance of the C4-H signal), ¹³C NMR, and mass spectrometry to confirm its identity and purity.

C4-Nitration

Introducing a nitro group at the C4-position provides a precursor for a 4-aminopyrazole via reduction. 4-Aminopyrazoles are important pharmacophores.[2] The nitration is typically achieved using a mixture of nitric acid and a strong acid like sulfuric acid.[9][10]

Causality & Expertise: The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the protonation of nitric acid by a stronger acid. The reaction conditions must be carefully controlled (low temperature) to prevent over-nitration or side reactions, especially with sensitive substrates.

Protocol 2.2.1: C4-Nitration of a Phenylpyrazole

Materials:

-

1-Phenyl-1H-pyrazole (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice/water bath

-

Crushed ice

-

Beaker, round bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round bottom flask, add 1-phenyl-1H-pyrazole (1.0 equiv) to concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is formed.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid at 0 °C.

-

Slowly add the nitrating mixture dropwise to the pyrazole solution at 0-5 °C. The temperature must be strictly controlled.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor by TLC.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

A precipitate of the 4-nitropyrazole product will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum. Recrystallization from ethanol or another suitable solvent can be performed for further purification.

C4-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrazole ring, yielding a pyrazole-4-carbaldehyde. This aldehyde is a versatile intermediate for synthesizing a wide range of derivatives.[11][12]

Causality & Expertise: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion, [ClCH=N(CH₃)₂]⁺) from the reaction of a phosphoryl halide (like POCl₃) with a substituted amide (like DMF). This electrophilic species is then attacked by the electron-rich C4-position of the pyrazole. Subsequent hydrolysis introduces the aldehyde functionality.

Vilsmeier-Haack Reaction Workflow

Caption: Workflow for C4-formylation via the Vilsmeier-Haack reaction.

Metal-Catalyzed Cross-Coupling Reactions

4-Halopyrazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern synthetic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is a robust method for creating C(sp²)-C(sp²) bonds by coupling a 4-halopyrazole with an organoboron reagent, typically catalyzed by a palladium complex.

Causality & Expertise: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the 4-halopyrazole, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.

Table 1: Comparison of Conditions for Suzuki Coupling of 4-Bromopyrazoles

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-95 | [11] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-98 | General Knowledge |

| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 70-90 | General Knowledge |

Protocol 3.1.1: Suzuki Coupling of a 4-Bromopyrazole with Phenylboronic Acid

Materials:

-

4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)

-

Reflux condenser

Procedure:

-

To a Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 4-phenylpyrazole.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for synthesizing 4-aminopyrazoles by coupling a 4-halopyrazole with a primary or secondary amine, catalyzed by palladium.[14][15]

Causality & Expertise: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., tBuDavePhos, XPhos) is critical to facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[14][16] The base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS) is crucial for deprotonating the amine and the intermediate palladium complex. For some alkylamines, copper-catalyzed conditions may be more effective.[14]

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Direct C-H Functionalization

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[17][18] These reactions typically employ a transition metal catalyst (often palladium) that can selectively activate a C-H bond.

Causality & Expertise: For pyrazoles, direct C-H functionalization can be directed to either the C4 or C5 position. C4-alkenylation, for instance, can be achieved by recognizing that an electrophilic palladium catalyst prefers the nucleophilic C4 position.[1] The regioselectivity can be highly dependent on the catalyst, ligands, solvent, and base used.[1] This approach is powerful but often requires careful optimization for a given substrate.

Table 2: Example of a Direct C4-Arylation Reaction

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |

| Pd(OAc)₂ | None | K₂CO₃ | DMF | 140 | Ligand-free conditions promote C4 selectivity | [1] |

| DMSAuCl / AgOAc | None | - | DCE | 80 | Dual-catalyst system for cross-dehydrogenative coupling | [1] |

Conclusion

The functionalization of the pyrazole C4-position is a mature yet continuously evolving field. The methods described herein—electrophilic substitution, metal-catalyzed cross-coupling, and direct C-H activation—provide a robust toolkit for synthetic chemists. The choice of method depends on the desired functional group, the overall synthetic strategy, and the electronic properties of the pyrazole starting material. Classical methods like halogenation and Vilsmeier-Haack reactions provide reliable access to key intermediates, which can be further elaborated using powerful cross-coupling techniques like the Suzuki and Buchwald-Hartwig reactions. The continued development of direct C-H functionalization promises even more efficient and sustainable routes to novel C4-functionalized pyrazoles for applications in drug discovery and beyond.

References

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. [Link]

-

Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (n.d.). Zeitschrift für Naturforschung B. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. [Link]

-

Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed. [Link]

-

Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (n.d.). ResearchGate. [Link]

-

Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. (2022). PubMed. [Link]

-

C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). PMC. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. chemmethod.com [chemmethod.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield.

The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole can be approached through two primary strategic routes, each with its own set of advantages and potential challenges. The optimal choice depends on the availability of starting materials, desired purity, and scalability of the reaction.

Synthetic Strategies Overview

The two principal pathways for synthesizing 1-Cyclopentyl-4-iodo-1H-pyrazole are:

-

Route A: N-Alkylation of 4-Iodopyrazole. This route involves the initial iodination of the pyrazole ring, followed by the introduction of the cyclopentyl group onto one of the nitrogen atoms.

-

Route B: Iodination of 1-Cyclopentylpyrazole. In this alternative route, the cyclopentyl group is first attached to the pyrazole ring, followed by the iodination at the 4-position.

This guide will provide troubleshooting and FAQs for both synthetic pathways.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Route A: N-Alkylation of 4-Iodopyrazole

Issue 1: Low to no conversion of 4-iodopyrazole to the desired product.

-

Potential Cause 1: Ineffective Deprotonation of 4-Iodopyrazole. The N-alkylation of pyrazoles typically requires a base to deprotonate the pyrazole ring, forming a pyrazolide anion which then acts as a nucleophile.[1] If the base is not strong enough or if it is not fully accessible to the 4-iodopyrazole, the reaction will not proceed efficiently.

-

Solution:

-

Choice of Base: For standard alkyl halides like cyclopentyl bromide, stronger bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]

-

Solvent Considerations: Ensure your solvent is anhydrous, as water can quench the base and the pyrazolide anion. Aprotic polar solvents like DMF can help to solvate the pyrazolide and improve reaction rates.

-

Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.[2]

-

-

-

Potential Cause 2: Poor Quality of Cyclopentyl Halide. The cyclopentyl bromide or iodide used may have degraded over time, leading to lower reactivity.

-

Solution:

-

Verify Reagent Quality: It is advisable to use freshly distilled or purchased cyclopentyl halide. You can check the purity of your reagent by NMR or GC-MS.

-

Consider a More Reactive Halide: Cyclopentyl iodide is more reactive than cyclopentyl bromide and may lead to higher yields or allow for milder reaction conditions.

-

-

Issue 2: Formation of a mixture of N-1 and N-2 alkylated regioisomers.

-

Potential Cause: Lack of Regiocontrol in the N-alkylation step. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either position, leading to a mixture of 1-cyclopentyl-4-iodo-1H-pyrazole and 2-cyclopentyl-4-iodo-1H-pyrazole.[1][3] The ratio of these isomers is influenced by steric and electronic factors.

-

Solution:

-